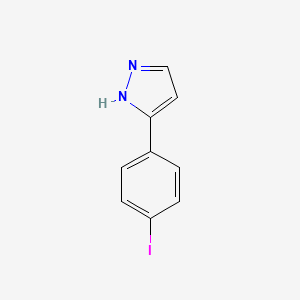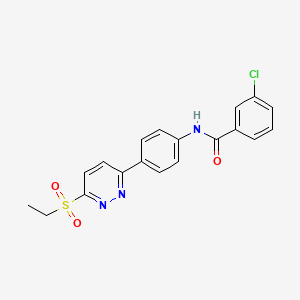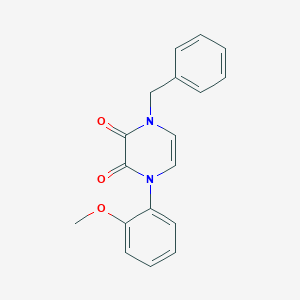![molecular formula C15H19N3OS B2735166 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 681165-40-2](/img/structure/B2735166.png)
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both benzene and thiazole rings. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step procedures. One common synthetic route includes the reaction of 2-aminobenzothiazole with piperazine under specific conditions to form the intermediate product, which is then further reacted with butanone . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through techniques like microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as piperidine, and conditions like refluxing . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzothiazole derivatives .
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in disease pathways. For example, it has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]butan-1-one can be compared with other benzothiazole derivatives such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-(Piperazin-1-yl)benzo[d]oxazole: Exhibits similar biological activities but with different structural features.
N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Used in anti-inflammatory studies.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and makes it a valuable compound in scientific research .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-5-14(19)17-8-10-18(11-9-17)15-16-12-6-3-4-7-13(12)20-15/h3-4,6-7H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVQCAZFMINJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
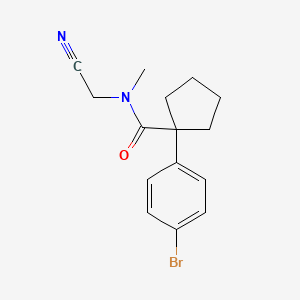
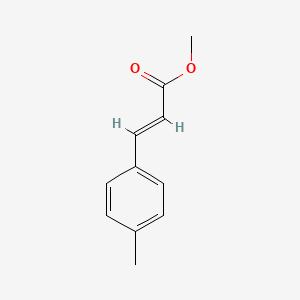
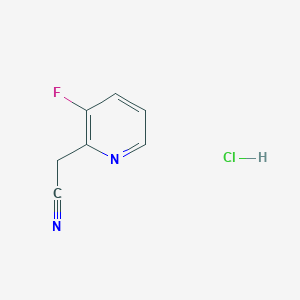
![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2735089.png)
![2-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2735090.png)
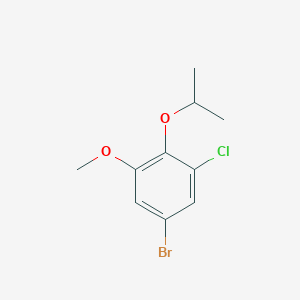
![N-[3-(1-Hydroxycyclobutyl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2735094.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2735095.png)
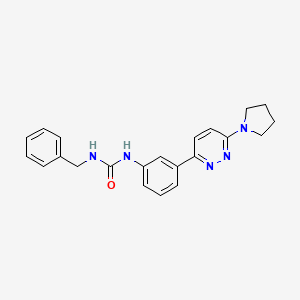
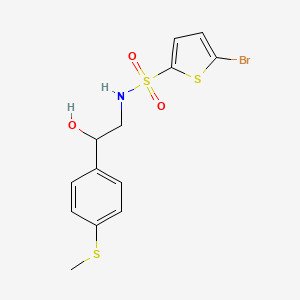
![2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2735100.png)
